molecular formula C12H17BrN2O2S B1623315 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 209968-27-4

4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Katalognummer: B1623315
CAS-Nummer: 209968-27-4
Molekulargewicht: 333.25 g/mol
InChI-Schlüssel: DIYRIYJMMLUTQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a bromine atom, a pyrrolidine ring, and a benzenesulfonamide group, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrrolidine Intermediate: The initial step involves the preparation of the pyrrolidine intermediate. This can be achieved through the reaction of pyrrolidine with an appropriate alkylating agent under basic conditions.

    Bromination: The next step involves the bromination of the benzenesulfonamide precursor. This is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The final step involves the coupling of the brominated benzenesulfonamide with the pyrrolidine intermediate. This is usually achieved through a nucleophilic substitution reaction under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and alter its chemical properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under basic or neutral conditions.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and complex molecular structures resulting from coupling reactions.

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition and Cancer Therapy

One of the primary applications of 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is its role as a kinase inhibitor . Kinases are enzymes that add phosphate groups to proteins, playing crucial roles in cell signaling pathways related to cell growth and division. Inhibition of specific kinases can lead to therapeutic benefits in various cancers.

  • Src Kinase Inhibition : The compound has been shown to inhibit Src family kinases, which are implicated in the progression and metastasis of several cancers. By blocking these kinases, the compound may reduce tumor growth and invasion, making it a candidate for cancer treatment protocols .

Treatment of Neurological Disorders

Research indicates that this compound may also be effective in treating neuropathic pain and other neurological conditions.

  • Oxaliplatin-Induced Neuropathy : A study highlighted its potential utility in managing oxaliplatin-induced neuropathy (OINP), a common side effect of chemotherapy. The compound demonstrated antihypersensitivity effects in mouse models, suggesting it could alleviate pain associated with chemotherapy .

Mechanistic Studies in Cellular Biology

Beyond therapeutic applications, this compound serves as a valuable tool for understanding cellular mechanisms.

  • Cell Cycle Regulation : By inhibiting specific kinases involved in cell cycle progression, researchers can study the effects on cell motility and adhesion. This insight is vital for understanding diseases characterized by abnormal cell behavior, such as cancer and fibrosis .

Development of Dual Action Compounds

The compound is also being explored for its potential to act as a dual-action drug by combining kinase inhibition with other therapeutic mechanisms.

  • Carbonic Anhydrase Inhibition : Recent studies have investigated modifications to the compound to enhance its activity against carbonic anhydrases (CAs), enzymes involved in regulating pH and fluid balance in tissues. This dual inhibition could provide broader therapeutic effects, particularly in cancer treatments where both kinase activity and acid-base balance are critical .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Cancer TherapyInhibition of Src kinases to reduce tumor growth and metastasisEffective in preclinical models; potential for combination therapies
Neurological DisordersManagement of oxaliplatin-induced neuropathyDemonstrated antihypersensitivity effects in animal models
Mechanistic StudiesUnderstanding cell cycle regulation through kinase inhibitionInsights into cell motility and adhesion; implications for fibrosis research
Dual Action CompoundsModifications to enhance activity against carbonic anhydrasesPotential for broader therapeutic effects in cancer treatment

Wirkmechanismus

The mechanism of action of 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-bromo-N-(4-methylbenzyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
  • 4-bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties.
  • Anticancer Activity : Preliminary findings suggest potential cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : It may exhibit inhibitory effects on specific enzymes relevant to disease processes.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrrolidine derivatives, including this compound. The results indicated that the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Enterococcus faecalis11.29
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These findings suggest that the presence of the bromine substituent enhances the antimicrobial efficacy of the compound .

Anticancer Activity

The compound's anticancer potential was assessed through in vitro studies against various cancer cell lines. The results showed moderate cytotoxicity, particularly against:

  • HeLa (cervical cancer)
  • CaCo-2 (colon adenocarcinoma)
  • H9c2 (rat heart myoblast)

IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa92.4
CaCo-285.0
H9c278.5

The compound exhibited selective cytotoxicity, indicating a promising avenue for further development as an anticancer agent .

Enzyme Inhibition

This compound has been reported to inhibit certain enzymes involved in cancer progression and inflammation:

  • Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to reactivation of tumor suppressor genes.
  • Carbonic Anhydrase : This enzyme is implicated in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the bromine atom and the pyrrolidine ring are critical for its bioactivity. Modifications to these groups may enhance or diminish its efficacy.

Key Observations:

  • Bromine Substitution : Enhances antimicrobial activity.
  • Pyrrolidine Ring : Contributes to enzyme inhibition and cytotoxicity.

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial demonstrated that similar sulfonamide derivatives reduced bacterial load in patients with chronic infections.
  • Cancer Treatment Trials : Preclinical models showed that compounds with similar structures improved survival rates in mice with induced tumors.

Eigenschaften

IUPAC Name

4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c13-11-3-5-12(6-4-11)18(16,17)14-7-10-15-8-1-2-9-15/h3-6,14H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYRIYJMMLUTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398660
Record name 4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

209968-27-4
Record name 4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-bromo-benzenesulfonyl chloride (3.36 g, 13.1 mmol, 1 equiv) was dissolved in 50 mL DCM and treated with TEA (9.16 mL, 65.7 mmol, 5 equiv). To this, while stirring the solution, was added 2-pyrrolidin-1-yl-ethylamine (3 g, 26.3 mmol, 2 equiv). After 3 h, reaction was poured onto DCM/water mixture and washed once. The aqueous phase was back extracted once with fresh DCM. Organic phases were combined, washed once with brine and dried over sodium sulfate. Filtration followed by rotary evaporation provided desired product. White needles (3.92 g, 90%). Rf=0.35 (10% MeOH/DCM)
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
9.16 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.